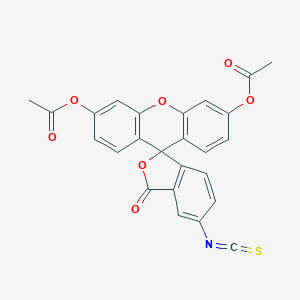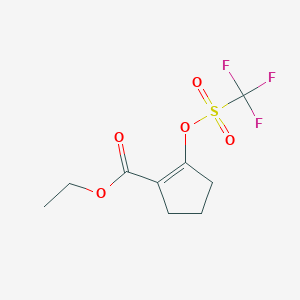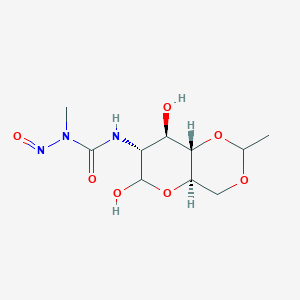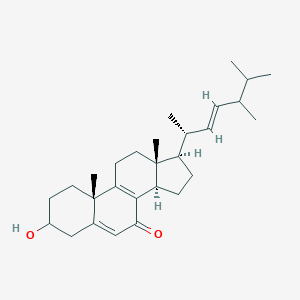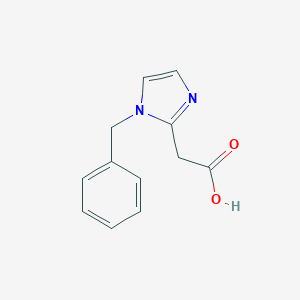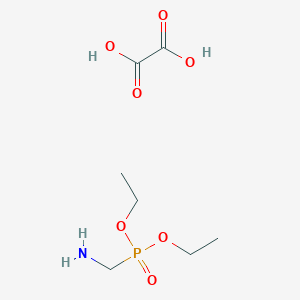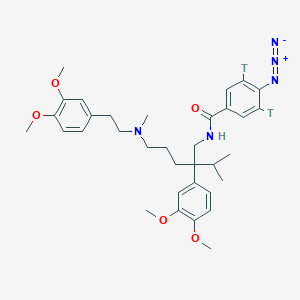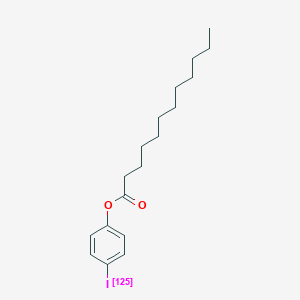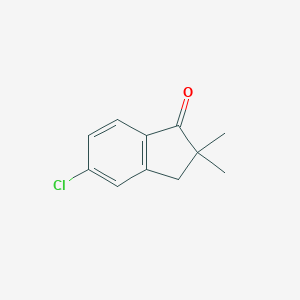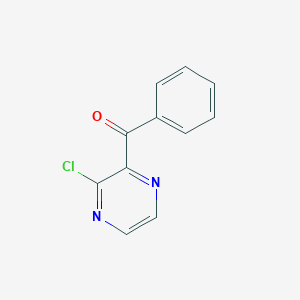
(3-Chloropyrazin-2-YL)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyrazin-2-YL)(phenyl)methanone, also known as 2-(3-chloropyrazin-2-yl)phenylmethanone, is a chemical compound with the molecular formula C12H8ClN2O. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In
Mécanisme D'action
The mechanism of action of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 is involved in the regulation of glycogen metabolism and various signaling pathways.
Biochemical and Physiological Effects:
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer cells, colon cancer cells, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has several advantages for lab experiments. It is readily available and can be synthesized in good yields. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. It also has some toxicity and should be handled with care.
Orientations Futures
There are several future directions for the research of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets. Furthermore, the synthesis of novel derivatives of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone with improved properties and efficacy is also an area of interest for future research.
Conclusion:
In conclusion, (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is a versatile chemical compound that has various applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have several biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments. There are also several future directions for its research, which makes it an interesting and promising compound for scientific investigation.
Méthodes De Synthèse
The synthesis of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone involves the reaction between 3-chloropyrazine and benzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature of around 120-130°C. The product is obtained in good yields and can be purified by recrystallization.
Applications De Recherche Scientifique
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a building block for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
121246-91-1 |
|---|---|
Nom du produit |
(3-Chloropyrazin-2-YL)(phenyl)methanone |
Formule moléculaire |
C11H7ClN2O |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
(3-chloropyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HPNXDUXDGMPNOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
Synonymes |
(3-CHLOROPYRAZIN-2-YL)(PHENYL)METHANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




